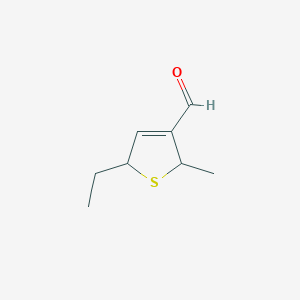
4-Methyl-3-phenoxypentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-phenoxypentan-2-one is an organic compound with a unique structure that includes both a phenoxy group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-phenoxypentan-2-one can be achieved through several methods. One common approach involves the reaction of 4-methylpentan-2-one with phenol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic environment to facilitate the formation of the phenoxy group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-phenoxypentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Methyl-3-phenoxypentan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-phenoxypentan-2-one involves its interaction with specific molecular targets. The phenoxy group can participate in various chemical interactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can affect biological pathways and processes, making the compound of interest for pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-pentanone: Similar in structure but lacks the phenoxy group.
3-Phenoxypentan-2-one: Similar but without the methyl group at the fourth position.
Phenoxyacetone: Contains a phenoxy group but has a different carbon chain structure.
Uniqueness
4-Methyl-3-phenoxypentan-2-one is unique due to the presence of both a phenoxy group and a ketone functional group in its structure
Properties
CAS No. |
61628-56-6 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-methyl-3-phenoxypentan-2-one |
InChI |
InChI=1S/C12H16O2/c1-9(2)12(10(3)13)14-11-7-5-4-6-8-11/h4-9,12H,1-3H3 |
InChI Key |
NCPVMMVYHOKHCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)C)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14586889.png)


![N-{2-[(E)-Phenyldiazenyl]ethyl}aniline](/img/structure/B14586902.png)
![6-Heptyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14586907.png)

![2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde](/img/structure/B14586920.png)

![Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14586948.png)
